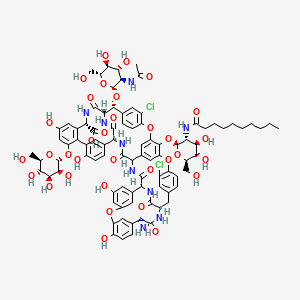

Teicoplanin A2-3

Description

Lipoglycopeptide antibiotic from Actinoplanes teichomyceticus active against gram-positive bacteria. It consists of five major components each with a different fatty acid moiety.

Properties

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLLBUOHPVGFT-PKMGYIMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H97Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872357 | |

| Record name | Teichomycin A2 factor 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1879.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91032-36-9 | |

| Record name | Teicoplanin A2-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teichomycin A2 factor 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEICOPLANIN A2-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN24Z7AMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teicoplanin A2-3 on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria. This technical guide provides a comprehensive overview of the mechanism of action of Teicoplanin A2-3, a major component of the teicoplanin complex, with a focus on its interaction with the bacterial cell wall. This document details the molecular basis of its inhibitory action on peptidoglycan synthesis, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

Teicoplanin is a complex of lipoglycopeptide antibiotics produced by Actinoplanes teichomyceticus. The complex consists of five major components (A2-1 to A2-5) and four minor components. The A2 group is characterized by a fatty acyl side chain, which is crucial for its activity. Teicoplanin exhibits potent bactericidal activity against a broad spectrum of pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Its mechanism of action is primarily the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.[1]

Mechanism of Action of Teicoplanin A2-3

The primary target of Teicoplanin A2-3 is the developing peptidoglycan layer of the bacterial cell wall. Its mechanism can be broken down into the following key steps:

-

Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Termini : Teicoplanin A2-3 specifically recognizes and binds with high affinity to the C-terminal D-Ala-D-Ala moiety of the nascent peptidoglycan precursor, Lipid II. This binding is mediated by the formation of five hydrogen bonds.[2][3]

-

Inhibition of Transglycosylation and Transpeptidation : By sequestering the D-Ala-D-Ala terminus of Lipid II, Teicoplanin A2-3 sterically hinders the two crucial enzymes responsible for peptidoglycan polymerization:

-

Transglycosylases : These enzymes catalyze the elongation of the glycan chains by incorporating new disaccharide-pentapeptide units from Lipid II.

-

Transpeptidases (also known as Penicillin-Binding Proteins or PBPs): These enzymes are responsible for the cross-linking of adjacent peptide side chains, which gives the peptidoglycan its structural integrity.

-

-

Disruption of Cell Wall Integrity and Cell Lysis : The inhibition of both transglycosylation and transpeptidation prevents the proper formation and remodeling of the peptidoglycan layer. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[4]

The lipid side chain of Teicoplanin A2-3 is thought to anchor the molecule to the bacterial cytoplasmic membrane, thereby increasing its effective concentration at the site of peptidoglycan synthesis and enhancing its inhibitory activity.

Quantitative Data

The efficacy of Teicoplanin A2-3 can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial strains and its binding affinity for its target.

Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 146 | 0.5 - 8 | 3 | 6 | [5] |

| Staphylococcus aureus | 87 | 0.01 - 1 | - | - | [6] |

| Coagulase-negative staphylococci | 20 | 0.01 - 1 | - | - | [6] |

| Enterococcus spp. | 15 | 0.01 - 1 | - | - | [6] |

| Streptococcus pneumoniae | - | 0.01 - 1 | - | - | [6] |

| Viridans streptococci | - | 0.01 - 1 | - | - | [6] |

| Corynebacterium spp. | - | 0.25 - 2 | - | - | [6] |

| Listeria monocytogenes | - | 0.25 - 2 | - | - | [6] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Binding Affinity of Teicoplanin for D-Ala-D-Ala Analogs

| Ligand | Method | Association Constant (Ka) (L·mol-1) | Dissociation Constant (Kd) (nM) | Reference(s) |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | 2.56 x 106 | - | [7] |

| Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance | - | 91 ± 7 | [8] |

| Cys-Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance | - | 474 ± 20 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Teicoplanin A2-3.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Materials:

-

Teicoplanin A2-3 stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Teicoplanin Dilutions: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Teicoplanin stock solution at twice the highest desired final concentration (e.g., 256 µg/mL) to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh culture, prepare a bacterial suspension in sterile diluent to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of Teicoplanin A2-3 that completely inhibits visible growth of the organism as detected by the unaided eye.

Analysis of Teicoplanin A2-3 Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding kinetics of Teicoplanin A2-3 to a D-Ala-D-Ala containing peptide.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, suitable for amine coupling)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine-HCl (blocking solution)

-

Synthetic peptide with a C-terminal D-Ala-D-Ala sequence and an N-terminal amine for coupling.

-

Teicoplanin A2-3 solutions of varying concentrations in running buffer.

Procedure:

-

Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a mixture of EDC and NHS. c. Inject the D-Ala-D-Ala peptide solution over the activated surface to allow for covalent coupling. d. Deactivate any remaining active esters by injecting ethanolamine-HCl. e. A reference flow cell should be prepared similarly but without the peptide to subtract non-specific binding.

-

Binding Analysis: a. Inject a series of Teicoplanin A2-3 concentrations (the analyte) over both the peptide-immobilized and reference flow cells at a constant flow rate. b. Monitor the association of Teicoplanin A2-3 in real-time. c. Following the association phase, switch back to running buffer to monitor the dissociation of the Teicoplanin A2-3-peptide complex.

-

Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pp) Accumulation Assay

This assay demonstrates the inhibition of a late stage in peptidoglycan synthesis by measuring the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.[10]

Materials:

-

Mid-log phase bacterial culture

-

Teicoplanin A2-3 solution

-

Boiling water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., isocratic sodium phosphate buffer)

-

UV detector

-

Mass spectrometer (for confirmation)

Procedure:

-

Treatment of Bacteria: a. Grow bacteria to mid-log phase. b. Treat the bacterial culture with Teicoplanin A2-3 at a concentration known to be inhibitory (e.g., 10x MIC) for a defined period (e.g., 45 minutes). An untreated culture serves as a negative control.

-

Extraction of Cytoplasmic Precursors: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a small volume of water and immediately immerse in a boiling water bath for 20 minutes to lyse the cells and extract the soluble precursors. c. Centrifuge the boiled suspension to pellet the cell debris.

-

HPLC Analysis: a. Filter the supernatant containing the cytoplasmic pool. b. Inject the filtered extract onto a reverse-phase HPLC column. c. Elute the sample under isocratic conditions with a suitable buffer. d. Monitor the eluate with a UV detector at an appropriate wavelength (e.g., 262 nm for the UDP moiety). e. Compare the chromatograms of the Teicoplanin A2-3-treated and untreated samples. An accumulation of a peak corresponding to UDP-MurNAc-pentapeptide is indicative of peptidoglycan synthesis inhibition at a late stage.

-

Confirmation (Optional): a. Collect the accumulated peak and confirm its identity as UDP-MurNAc-pentapeptide using mass spectrometry.

Conclusion

Teicoplanin A2-3 is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively halts the essential processes of transglycosylation and transpeptidation. This leads to the disruption of cell wall integrity and subsequent bacterial lysis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of antibiotics. A thorough understanding of its mechanism is crucial for its effective clinical use and for the development of novel strategies to combat emerging antibiotic resistance.

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Teicoplanin A2-3: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components. While the complex as a whole is utilized clinically, understanding the specific contributions of its individual components is of significant interest to researchers and drug developers. This technical guide focuses on the antibacterial spectrum of Teicoplanin, with a specific interest in the A2-3 component, against a range of clinically relevant Gram-positive bacteria.

Note on Data Specificity: Extensive literature review indicates that the vast majority of published studies on the antibacterial activity of teicoplanin report data for the entire teicoplanin complex rather than for its individual components. Specific Minimum Inhibitory Concentration (MIC) values for Teicoplanin A2-3 are not widely available in the public domain. Therefore, the quantitative data presented in this guide refers to the teicoplanin complex.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are essential for the polymerization of the glycan chains and the cross-linking of the peptide side chains of the peptidoglycan layer. The disruption of this crucial structural component of the bacterial cell wall leads to a loss of cell integrity and ultimately, cell death.

Caption: Mechanism of action of Teicoplanin.

Quantitative Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of the teicoplanin complex against various Gram-positive bacteria as reported in the scientific literature. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: MIC of Teicoplanin against Staphylococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤0.06 - 2.0 | 0.5 | 1.0 | [3][4][5] |

| Staphylococcus aureus (Methicillin-resistant) | ≤0.06 - 4.0 | 1.0 | 2.0 | [3][4][5][6] |

| Staphylococcus epidermidis | ≤0.06 - 32 | - | - | [2] |

| Coagulase-negative Staphylococci | - | - | - | [7][8] |

Table 2: MIC of Teicoplanin against Enterococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus faecalis | - | - | 0.25 | [9][10] |

| Enterococcus faecium | - | - | 0.25 | [11][12] |

Table 3: MIC of Teicoplanin against Streptococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | - | - | - | [13] |

| Group B Streptococci (S. agalactiae) | - | - | - | [14] |

Table 4: MIC of Teicoplanin against Anaerobic Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium difficile | 0.06 - 0.5 | - | - | [2] |

Experimental Protocols

The determination of the antibacterial spectrum of teicoplanin is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The two most common methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of teicoplanin in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of teicoplanin that shows no visible bacterial growth.

Detailed Protocol:

-

Preparation of Teicoplanin Stock Solution: A stock solution of teicoplanin is prepared in a suitable solvent (e.g., sterile deionized water) at a high concentration.

-

Preparation of Microtiter Plates:

-

A series of two-fold dilutions of the teicoplanin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

-

Inoculum Preparation:

-

Several colonies of the test bacterium are picked from a fresh agar plate and suspended in a sterile saline solution.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

The plate is sealed to prevent evaporation and incubated at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination: The MIC is read as the lowest concentration of teicoplanin at which there is no visible growth (turbidity) in the wells.

Agar Dilution Method

In this method, varying concentrations of teicoplanin are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of teicoplanin that prevents visible bacterial growth.

Detailed Protocol:

-

Preparation of Teicoplanin-Containing Agar Plates:

-

A series of two-fold dilutions of a teicoplanin stock solution are prepared.

-

Each dilution is added to a separate aliquot of molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

The agar-antibiotic mixtures are then poured into sterile Petri dishes and allowed to solidify.

-

A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation: The inoculum is prepared as described for the broth microdilution method and then further diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation and Incubation:

-

The surfaces of the agar plates are allowed to dry before inoculation.

-

A multipoint inoculator or a calibrated loop is used to spot the bacterial suspension onto the surface of each agar plate, including the control plate.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

MIC Determination: The MIC is recorded as the lowest concentration of teicoplanin that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.

Caption: Workflow for MIC determination.

Conclusion

References

- 1. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Frontiers | Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, Teicoplanin, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of teicoplanin against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 9. [In vitro activity of vancomycin and teicoplanin against gram-positive cocci] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of teicoplanin and other antimicrobials against streptococci group D bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Activity of vancomycin, teicoplanin and cephalosporins against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of teicoplanin in experimental group B streptococcal bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Teicoplanin A2-3: A Technical Guide on its Discovery, Origin, and Production from Actinoplanes teichomyceticus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a clinically significant glycopeptide antibiotic used in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is not a single compound but a complex of several closely related molecules produced by the fermentation of the actinobacterium Actinoplanes teichomyceticus.[3][4] The primary active component is Teicoplanin A2, a mixture of five major lipoglycopeptides (A2-1 to A2-5) that share a common heptapeptide core but differ in the fatty acid side chains attached to a glucosamine residue.[3][5][6] Teicoplanin A2-3 is a major analogue within this complex.[][8] This guide provides a detailed technical overview of the discovery of Teicoplanin A2-3, its biosynthesis by A. teichomyceticus, and the experimental protocols for its production, purification, and characterization.

Discovery and Origin

The journey of teicoplanin began with the isolation of its producing microorganism. In 1978, a rare actinomycete, designated Actinoplanes teichomyceticus (strain ATCC 31121), was identified from a soil sample collected in Nimodi Village, India.[1] This strain was found to produce a complex of new, chemically unrelated antibiotics initially named teichomycins A1 and A2.[9] Subsequent research led to the characterization of teichomycin A2, which was renamed teicoplanin.

The teicoplanin complex was found to consist of five major, closely related compounds (A2-1, A2-2, A2-3, A2-4, and A2-5), a more polar hydrolysis product (A3-1), and several minor components (RS-1 to RS-4).[4][5][10] The core structure of all A2 components is identical: a heptapeptide aglycone decorated with D-mannose and N-acetyl-D-glucosamine moieties.[11] The differentiation among the A2 components arises from the structure of an N-acyl-glucosamine side chain.[3][12] Specifically, Teicoplanin A2-3 is characterized by a linear C10:0 acyl chain (n-decanoic acid).[13] The chemical structure of the teicoplanin core and its various side chains was fully elucidated and published in 1984.[1]

Biosynthesis of the Teicoplanin Core

The biosynthesis of the teicoplanin heptapeptide backbone is a complex process orchestrated by nonribosomal peptide synthetases (NRPSs).[1] These large, multi-enzyme complexes assemble the peptide chain in an assembly-line fashion, independent of ribosomes.

The key stages are:

-

Amino Acid Activation : Specific adenylation (A) domains within the NRPS modules select and activate the precursor amino acids (tyrosine and acetate derivatives) as aminoacyl-AMPs.[1]

-

Thiolation : The activated amino acids are then covalently attached as thioesters to a phosphopantetheine cofactor on the peptidyl carrier protein (PCP) domains of the NRPS.[1]

-

Peptide Bond Formation : Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent modules.

-

Tailoring and Cyclization : After the linear heptapeptide is assembled, it undergoes a series of post-synthesis modifications, including oxidation, chlorination, and glycosylation, to form the mature, four-ring aglycone structure.

Production and Purification

The industrial production of teicoplanin relies on submerged fermentation of Actinoplanes teichomyceticus. The process involves optimizing culture conditions to maximize yield and then extracting and purifying the compound from the fermentation broth.

Fermentation and Strain Improvement

Significant research has focused on optimizing fermentation media and conditions to enhance teicoplanin production.[14] Strain improvement techniques, including mutagenesis and the regeneration of protoplasts to isolate high-producing phenotypes, have also been successfully employed to increase yields.[15][16][17] A mutant strain, Actinoplanes teichomyceticus BNG 2315, has been reported to have a productivity 60 times higher than the original ATCC 31121 strain.[11]

Table 1: Optimized Fermentation Parameters for Teicoplanin Production

| Parameter | Optimized Value | Reference |

|---|---|---|

| Strain | A. teichomyceticus KCCM-10601 | [14] |

| Temperature | 34°C | [14] |

| pH | Controlled at 7.0 | [14] |

| Dissolved Oxygen | 20-30% | [14] |

| Culture Time | 120 hours | [14] |

| Final Dry-Cell Wt. | 42.8 g/L | [14] |

| Teicoplanin Yield | 2.9 g/L |[14] |

Experimental Protocol: Fermentation

The following is a generalized protocol for the lab-scale fermentation of A. teichomyceticus based on published methods.[11][14]

-

Pre-culture Preparation : Inoculate a suitable seed medium with a culture of A. teichomyceticus. Incubate aerobically at 28-30°C for 48-72 hours until substantial mycelial growth is observed.

-

Production Culture Inoculation : Transfer the pre-culture (typically 5-10% v/v) into the production medium in a fermenter. A representative production medium contains sources of carbon (e.g., maltodextrin, glucose), nitrogen (e.g., soybean meal, yeast extract), and essential mineral salts.[17]

-

Fermentation : Maintain the fermentation under controlled aerobic conditions as detailed in Table 1. Monitor parameters such as pH, temperature, and dissolved oxygen throughout the process.

-

Adsorbent Resin (Optional but Recommended) : To prevent product inhibition and simplify extraction, an adsorbent resin (e.g., Diaion HP-20) can be added to the production medium at the time of inoculation.[17][18]

-

Harvesting : After the fermentation period (e.g., 120-168 hours), harvest the broth for extraction.[14][19]

Experimental Protocol: Extraction and Purification

The purification of teicoplanin is a multi-step process designed to separate the antibiotic complex from mycelia, medium components, and other metabolites.[20][21]

-

Broth Filtration : Separate the mycelia and adsorbent resin from the culture filtrate. This can be achieved by centrifugation or filtration.[22]

-

Adsorption to Hydrophobic Resin : Pass the clarified fermentation broth through a column packed with a hydrophobic adsorbent resin (e.g., Diaion HP-20, Amberlite XAD series). Teicoplanin binds to the resin.[21][22]

-

Washing : Wash the column with purified water to remove unbound impurities.

-

Elution : Elute the bound teicoplanin from the resin using a mixture of a water-miscible organic solvent (e.g., methanol, acetone) and water.[18][22] An eluent of 80% methanol is effective.[18]

-

Solvent Removal : Concentrate the eluate under reduced pressure to remove the organic solvent.[18]

-

Ion-Exchange Chromatography : Further purify the aqueous concentrate using cation exchange chromatography to remove colored impurities and other contaminants.[18][21]

-

Reversed-Phase Chromatography : The final purification step typically involves reversed-phase high-performance liquid chromatography (HPLC) to separate the teicoplanin A2 components and achieve high purity.[10][21]

-

Lyophilization : Lyophilize the purified teicoplanin solution to obtain a stable powder.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods for separating, identifying, and quantifying the components of the teicoplanin complex.[23][24][25]

Experimental Protocol: HPLC Analysis

-

Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[23]

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50, v/v).[23]

-

Flow Rate : 1.0 mL/min.[23]

-

Detection : UV detector set at 279 nm.[23]

-

Quantification : Peak areas are compared to a reference standard to determine the concentration and relative percentage of each component.

Table 2: Typical Composition of the Teicoplanin A2 Complex

| Component | Fatty Acid Side Chain | Typical % of Total A2 | Reference |

|---|---|---|---|

| A2-1 | (Z)-4-decenoyl (C10:1) | 6.0 - 7.3% | [3][12] |

| A2-2 | 8-methylnonanoyl (iso-C10:0) | 58.3 - 73.4% | [3][12] |

| A2-3 | n-decanoyl (C10:0) | 7.3 - 10.5% | [3][12] |

| A2-4 | 8-methyldecanoyl (anteiso-C11:0) | 2.0 - 14.4% | [3][12] |

| A2-5 | 9-methyldecanoyl (iso-C11:0) | 6.8 - 14.0% | [3][12] |

Note: The relative percentages of the components can be modulated by adding specific fatty acid or amino acid precursors to the fermentation medium.[3][13]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][26] This mechanism is similar to that of vancomycin.

-

Binding to Precursors : Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (specifically, Lipid II).[1][2]

-

Inhibition of Polymerization : This binding sterically hinders the two key enzymes responsible for cell wall construction:

-

Cell Lysis : The disruption of cell wall synthesis leads to a weakened cell envelope, making the bacterium susceptible to osmotic lysis and causing cell death.[2]

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 6. researchgate.net [researchgate.net]

- 8. bioaustralis.com [bioaustralis.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Isolation and structure determination of two new analogs of teicoplanin, a glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of culture conditions and scale-up to plant scales for teicoplanin production by Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strain Improvement and Strain Maintenance Revisited. The Use of Actinoplanes teichomyceticus ATCC 31121 Protoplasts in the Identification of Candidates for Enhanced Teicoplanin Production [mdpi.com]

- 16. Strain Improvement and Strain Maintenance Revisited. The Use of Actinoplanes teichomyceticus ATCC 31121 Protoplasts in the Identification of Candidates for Enhanced Teicoplanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. KR100652320B1 - Isolation and Purification Methods of Teicoplanin - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 21. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]

- 22. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 23. repositorio.unesp.br [repositorio.unesp.br]

- 24. academic.oup.com [academic.oup.com]

- 25. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Teicoplanin A2-3 in Profile: A Comparative Analysis of Teicoplanin A2 Components

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is a complex mixture of several closely related active compounds. The main components are the five A2 molecules (A2-1, A2-2, A2-3, A2-4, and A2-5), which constitute 90-95% of the complex and are considered the most active moiety.[1] These components share the same core glycopeptide structure but differ in the fatty acid side chain attached to the N-acyl-β-D-glucosamine moiety. This structural variation, particularly in the length and branching of the fatty acid chain, leads to differences in lipophilicity, which in turn influences their pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical comparison of Teicoplanin A2-3 with the other A2 components, focusing on their physicochemical properties, in vitro activity, pharmacokinetics, and the experimental methods used for their characterization.

Physicochemical Properties and In Vitro Activity

The defining difference among the Teicoplanin A2 components is the structure of their fatty acid side chains. This variation directly impacts their lipophilicity, which is a key determinant of their biological behavior. While specific quantitative data on the in vitro activity of each purified A2 component is not extensively available in the literature, it is generally reported that all A2 subcomponents exhibit similar Minimum Inhibitory Concentration (MIC) scores against susceptible bacteria.[1] The antibacterial activity of the teicoplanin complex is well-documented against a range of Gram-positive bacteria.

Table 1: In Vitro Activity of Teicoplanin Complex against Key Gram-Positive Pathogens

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.25 | 1 |

| Staphylococcus aureus | ≤0.06 - ≥128 | 1.5 | 2.0 |

| Enterococcus faecalis | 0.25 - >128 | 0.25 | 0.25 |

Note: Data represents the activity of the entire teicoplanin complex, as data for individual purified A2 components is limited.

Pharmacokinetics: The Impact of Lipophilicity

The differing lipophilicity of the A2 components leads to distinct pharmacokinetic profiles. More lipophilic components tend to have a larger volume of distribution, lower clearance, and a higher degree of plasma protein binding.

A study in healthy volunteers who received a single intravenous dose of teicoplanin revealed significant differences in the pharmacokinetic parameters of the individual A2 components. The less lipophilic components, including A2-3, are cleared more rapidly from the plasma compared to the more lipophilic components like A2-4 and A2-5. This is reflected in the changing proportions of the components in the blood over time with repeated dosing.

Table 2: Comparative Pharmacokinetic Parameters of Teicoplanin A2 Components in Humans

| Component | Half-life (Terminal Phase, hours) | Volume of Distribution (steady state, L/kg) | Total Clearance (mL/h/kg) | Renal Clearance (mL/h/kg) | Percentage Excreted in Urine |

| A2-1 | 48.1 | 0.92 | 19.3 | 16.1 | 85 |

| A2-2 | - | 0.65 | 11.2 | 8.8 | 79 |

| A2-3 | - | 0.56 | 8.8 | 6.3 | 72 |

| A2-4 | - | 0.49 | 7.0 | 4.5 | 64 |

| A2-5 | 66.8 | 0.42 | 5.4 | 2.8 | 53 |

Data adapted from Bernareggi et al., 1990. The study highlights a clear trend where increasing lipophilicity from A2-1 to A2-5 correlates with a decrease in volume of distribution, total clearance, renal clearance, and urinary excretion.[2]

The differential binding to plasma proteins, primarily albumin, is a major contributor to these pharmacokinetic differences. The more lipophilic components exhibit stronger binding to albumin.

Table 3: Association Constants (Ka) for the Binding of Teicoplanin A2 Components to Human Serum Albumin

| Component | Association Constant (Ka) (x 10⁴ L/mol) | Number of Binding Sites per Albumin Molecule |

| A2-2 | 2.47 | 1.23 |

| A2-3 | 2.86 | 1.31 |

| A2-4 | 2.95 | 1.28 |

| A2-5 | 3.87 | 1.25 |

Data from Assandri & Bernareggi, 1987. This demonstrates that the binding affinity to albumin increases with the lipophilicity of the A2 component.[1]

Mechanism of Action

The primary mechanism of action for all teicoplanin components is the inhibition of bacterial cell wall synthesis.[3] This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. The ultimate result is a weakened cell wall, leading to cell lysis and bacterial death. The lipophilic side chain of the A2 components is thought to anchor the molecule to the bacterial cell membrane, thereby increasing the local concentration of the antibiotic at its site of action.

Caption: Mechanism of action of Teicoplanin A2 components.

Experimental Protocols

Separation of Teicoplanin A2 Components by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the method described by Jehl et al. for the separation and quantification of the six main teicoplanin components.

1. Sample Preparation:

-

Serum/Plasma: To 1 mL of serum or plasma, add an internal standard (e.g., vancomycin). Deproteinize by adding 2 mL of acetonitrile. Vortex and centrifuge at 3000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Urine: Dilute urine samples with the mobile phase as needed.

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: Acetonitrile/0.02 M phosphate buffer pH 6.0 (10:90, v/v)

-

Solvent B: Acetonitrile/0.02 M phosphate buffer pH 6.0 (70:30, v/v)

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 50% B

-

20-25 min: 50% B

-

25-30 min: Linear gradient from 50% to 10% B

-

30-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 277 nm

-

Injection Volume: 20 µL

Caption: HPLC workflow for Teicoplanin component analysis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Teicoplanin Stock Solution:

-

Prepare a stock solution of the teicoplanin component to be tested at a concentration of 1280 µg/mL in a suitable solvent (e.g., water or DMSO).

2. Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the teicoplanin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the bacterial suspension.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of the teicoplanin component that completely inhibits visible growth of the organism.

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The Teicoplanin A2 components, including A2-3, represent a fascinating example of how subtle structural modifications in a natural product can lead to significant differences in pharmacokinetic behavior. While their in vitro antibacterial activities are reported to be similar, their varying lipophilicity, driven by the differences in their fatty acid side chains, dictates their distribution, protein binding, and elimination from the body. Teicoplanin A2-3, with its intermediate lipophilicity among the A2 series, exhibits a balanced pharmacokinetic profile. A thorough understanding of these individual components is crucial for optimizing therapeutic regimens and for the development of future glycopeptide antibiotics with improved efficacy and safety profiles. Further research focusing on the direct comparative in vitro and in vivo activities of the purified A2 components is warranted to fully elucidate their individual contributions to the overall therapeutic effect of the teicoplanin complex.

References

- 1. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of Teicoplanin A2-3 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic utilized for treating severe Gram-positive bacterial infections. It is a complex mixture of five major components (A2-1 through A2-5) and several minor ones. The A2 group, particularly components A2-2 and A2-3, constitutes a significant portion of the total teicoplanin concentration.[1][2] Therapeutic drug monitoring (TDM) of teicoplanin is crucial to ensure efficacy while avoiding toxicity.[3][4][5] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a robust, specific, and sensitive method for the quantification of teicoplanin and its components in biological matrices.[1][3] This document provides detailed application notes and protocols for the analysis of Teicoplanin A2-3 and its metabolites using mass spectrometry.

Metabolic transformation of teicoplanin is minimal, estimated at about 5%.[6][7][8] Studies in humans have identified two primary metabolites, which are hydroxylated forms of the Teicoplanin A2-3 component.[6][7][8] This limited metabolism is attributed to the linear side chain of A2-3, which is susceptible to oxidation.[6][7][8]

Experimental Workflows

The following diagram outlines the general workflow for the analysis of Teicoplanin A2-3 and its metabolites in biological samples.

Caption: General workflow for LC-MS/MS analysis of Teicoplanin.

Metabolism of Teicoplanin A2-3

The metabolic conversion of Teicoplanin A2-3 is a minor pathway, involving hydroxylation at the ω-1 and ω-2 positions of its C-10 linear side chain.

Caption: Metabolic pathway of Teicoplanin A2-3.

Detailed Experimental Protocols

Protocol 1: Quantification of Teicoplanin Components in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for therapeutic drug monitoring.[3][9][10]

1. Sample Preparation

-

To 50 µL of human plasma, add 50 µL of an internal standard solution (e.g., vancomycin or ristocetin in water).

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or C8 analytical column (e.g., 50 x 3.0 mm, 2.7 µm particle size).[9]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[10]

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.5 min: Re-equilibration at 5% B

-

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor and product ions for Teicoplanin A2-2/A2-3 are m/z 940.4 -> 316.2.[9]

-

-

Source Parameters:

4. Data Analysis

-

Quantification is performed by integrating the peak areas of the MRM transitions for Teicoplanin A2-3 and the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for teicoplanin analysis.

Table 1: Linearity and Sensitivity of Teicoplanin Quantification

| Analyte | Matrix | Linearity Range (mg/L) | LLOQ (mg/L) | LLOD (mg/L) | Reference |

| Teicoplanin | Plasma | 1.56 - 100 | 1.00 | 0.33 | [9][11] |

| Teicoplanin | Serum | 1 - 200 | 1 | 0.2 | [1] |

| Teicoplanin | Plasma | 1 - 50 | 1 | - | [10] |

Table 2: Precision and Accuracy Data for Teicoplanin Quantification

| Method | Concentration (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| LC-MS/MS | 3.13, 25, 100 | < 15 | < 15 | Within ±15 | [11] |

| LC-MS | - | < 6.9 | < 6.9 | 99.6 - 109 | [3][5] |

| LC-MS/MS | - | < 15 | < 15 | Within ±15 | [10] |

Table 3: Mass Spectrometric Parameters for Teicoplanin Components

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Teicoplanin A2-1 | 960.77 | - | [4] |

| Teicoplanin A2-2/A2-3 | 940.40 | 316.20 | [9] |

| Teicoplanin A2-2/A2-3 | 961.78 | - | [4] |

| Teicoplanin A2-4/A2-5 | 947.7 | 330.1 | [12] |

| Teicoplanin A2-4/A2-5 | 968.78 | - | [4] |

| Vancomycin (IS) | 724.90 | 144.10 | [9] |

Conclusion

Mass spectrometry, particularly LC-MS/MS, provides a highly specific and sensitive platform for the quantitative analysis of Teicoplanin A2-3 and its metabolites. The detailed protocols and compiled quantitative data herein serve as a valuable resource for researchers and professionals in drug development and clinical monitoring. The provided workflows and diagrams offer a clear visual representation of the experimental and metabolic processes. Adherence to these established methodologies will ensure robust and reproducible results in the analysis of this important glycopeptide antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doc.rero.ch [doc.rero.ch]

- 5. researchgate.net [researchgate.net]

- 6. Teicoplanin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Teicoplanin metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. idcmjournal.org [idcmjournal.org]

- 12. frontiersin.org [frontiersin.org]

Application Notes and Protocols for the Isolation and Purification of Teicoplanin A2-3 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus. It is a crucial therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of several components, primarily the five A2 subgroups (A2-1 to A2-5) and a more polar component, A3-1. Teicoplanin A2-3 is one of the active components of this complex. The isolation and purification of specific teicoplanin components from the fermentation broth is a critical process in the manufacturing of this antibiotic for pharmaceutical use. This document provides a detailed protocol for the isolation and purification of Teicoplanin A2-3, encompassing initial extraction from the fermentation broth, chromatographic separation, and final purification steps.

Overall Workflow

The purification of Teicoplanin A2-3 is a multi-step process designed to remove biomass, proteins, colored impurities, and other related teicoplanin components. The general workflow involves the initial separation of the fermentation broth, followed by a series of chromatographic steps to isolate and purify the target compound.

Application Notes and Protocols for In-Vitro Antimicrobial Susceptibility Testing of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[2][3][4] This leads to cell lysis and bacterial death. Teicoplanin is a complex of several components, with Teicoplanin A2-3 being one of the major, biologically active molecules.[1]

These application notes provide detailed protocols for determining the in-vitro antimicrobial susceptibility of Gram-positive bacteria to Teicoplanin A2-3 using standardized methods such as broth microdilution and disk diffusion.

Mechanism of Action Signaling Pathway

Teicoplanin targets the bacterial cell wall synthesis pathway. The diagram below illustrates the key steps inhibited by the antibiotic.

Caption: Mechanism of action of Teicoplanin A2-3.

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) values of Teicoplanin A2-3 against various Gram-positive organisms. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In-Vitro Activity of Teicoplanin against Staphylococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | - | - | 0.25 | 1 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 407 | 0.125 - 4 | 0.25 | 1[2] |

| Coagulase-Negative Staphylococci (CoNS) | - | - | - | - |

| Staphylococcus epidermidis | - | - | - | - |

| Staphylococcus haemolyticus | - | - | - | - |

Table 2: In-Vitro Activity of Teicoplanin against Enterococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterococcus faecalis | 100 | - | - | 0.95[5] |

| Enterococcus faecium | 30 | - | - | - |

Table 3: In-Vitro Activity of Teicoplanin against Streptococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes | - | - | - | - |

| Streptococcus agalactiae | - | - | - | - |

| Viridans Group Streptococci | - | - | ≤ 0.12 | ≤ 0.12[5] |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate and reproducible results.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Experimental Workflow: Broth Microdilution

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates to vancomycin, teicoplanin, linezolide and daptomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. jmilabs.com [jmilabs.com]

Application Notes and Protocols: Teicoplanin A2-3 in the Study of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus, used in the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The complex consists of five major lipoglycopeptide components, designated A2-1 through A2-5.[2][3] Teicoplanin A2-3 is one of these major, biologically active components.[4] Like other glycopeptides, teicoplanin's mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for the integrity of the bacterial cell wall.[1][2]

This specific mode of action makes Teicoplanin A2-3 an invaluable tool for researchers studying the intricacies of bacterial cell wall biosynthesis. Its ability to selectively target a key step in this pathway allows for the elucidation of enzyme kinetics, the screening of novel antimicrobial agents, and the investigation of resistance mechanisms. These application notes provide an overview of the mechanism of Teicoplanin A2-3, relevant quantitative data, and detailed protocols for its use in a research setting.

Mechanism of Action

Bacterial cell wall synthesis is a three-stage process that culminates in the formation of a cross-linked peptidoglycan mesh that encases the bacterial cell.[5][6]

-

Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), occurs in the cytoplasm.[5][7]

-

Membrane Stage: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, bactoprenol, on the inner leaflet of the cell membrane, forming Lipid I. Subsequently, GlcNAc is added to form Lipid II.[5][7]

-

Extracellular Stage: Lipid II is translocated across the cell membrane to the outer leaflet. Here, transglycosylase enzymes polymerize the glycan chains, and transpeptidase enzymes cross-link the peptide side chains, creating the mature peptidoglycan layer.[5][7]

Teicoplanin A2-3 exerts its inhibitory effect at the extracellular stage. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II and the nascent peptidoglycan chains.[1][7][8] This binding sterically hinders the transglycosylase and transpeptidase enzymes, thereby preventing both the elongation of the glycan backbone and the formation of peptide cross-links.[7][9] The inhibition of these final steps of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[2][7] The fatty acid tail of Teicoplanin A2-3 is thought to anchor the molecule to the bacterial membrane, increasing its local concentration at the site of peptidoglycan synthesis.[10]

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apexbt.com [apexbt.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis of Substrates and Biochemical Probes for Study of the Peptidoglycan Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 8. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Teicoplanin A2-3 as a Standard for Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Teicoplanin A2-3 as a standard in antibiotic research. Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It functions by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] Teicoplanin is a complex of several compounds, with the A2 group representing the primary active components.[7][8][9][10] Teicoplanin A2-3 is one of the five major, and more lipophilic, components of the A2 group.[11]

Physicochemical and Pharmacokinetic Properties of Teicoplanin

A summary of the key physicochemical and pharmacokinetic properties of Teicoplanin is provided below for reference.

| Property | Value | Reference |

| Molecular Formula | C88H97Cl2N9O33 | [2][3][12] |

| Molecular Weight | 1879.7 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [1][2][3] |

| Protein Binding | 90-95% | [4] |

| Elimination Half-life | 70-100 hours | [4][9] |

| Primary Route of Excretion | Renal (unchanged) | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving Teicoplanin A2-3 are outlined below.

High-Performance Liquid Chromatography (HPLC) for Quantification of Teicoplanin A2-3

This protocol describes a reversed-phase HPLC method for the quantitative analysis of Teicoplanin.[8]

Materials:

-

Teicoplanin A2-3 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent[8]

-

HPLC system with UV detector

Standard Preparation:

-

Stock Solution (500 µg/mL): Accurately weigh 50 mg of Teicoplanin reference substance and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with water.[8]

-

Working Standard Solutions (70, 80, 90, 100, 110, and 120 µg/mL): Dilute the stock solution with the mobile phase to prepare a series of working standard solutions.[8]

Sample Preparation (from lyophilized powder):

-

Accurately weigh an amount of the lyophilized powder equivalent to 50 mg of Teicoplanin.

-

Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with water to a final concentration of 500 µg/mL.[8]

-

Dilute the sample solution with the mobile phase to fall within the concentration range of the standard curve.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile : Methanol (50:50, v/v)[8] |

| Flow Rate | 1.0 mL/min (isocratic)[8] |

| Injection Volume | 10 µL[8] |

| Detection | UV at 279 nm[8] |

| Run Time | Approximately 3 minutes[8] |

Data Analysis:

Construct a calibration curve by plotting the peak area of the Teicoplanin A2-3 standard against its concentration. Determine the concentration of Teicoplanin A2-3 in the sample by interpolating its peak area on the calibration curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of Teicoplanin A2-3 against Gram-positive bacteria using the broth microdilution method.[13]

Materials:

-

Teicoplanin A2-3

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Teicoplanin Dilutions:

-

Prepare a stock solution of Teicoplanin A2-3 in a suitable solvent (e.g., water).

-

Perform serial two-fold dilutions of the Teicoplanin stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[4]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the Teicoplanin dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[13]

-

-

MIC Determination:

-

The MIC is the lowest concentration of Teicoplanin A2-3 that completely inhibits visible growth of the organism.[13]

-

Typical MIC Values for Teicoplanin:

| Organism | MIC Range (µg/mL) | Reference |

| Clostridioides difficile | 0.06 - 0.5 | [4] |

| Staphylococcus aureus | ≤0.06 - ≥128 | [4] |

| Staphylococcus epidermidis | ≤0.06 - 32 | [4] |

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of Teicoplanin on the viability of cultured cell lines.[9][14][15]

Materials:

-

Teicoplanin A2-3

-

Appropriate cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Teicoplanin Treatment:

-

Incubation:

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Observed Effects of Teicoplanin on Cell Lines:

| Cell Line | Concentration for Maximum Proliferation (µg/mL) | Concentration for Onset of Toxicity (µg/mL) | Reference |

| CHO | 1000 | >2000 | [9][14][15] |

| MCF-7 | 400 | >6000 | [9][14][15] |

| Jurkat | 200 | >400 | [9][14][15] |

Mechanism of Action

Teicoplanin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][6] This binding prevents the transglycosylation and transpeptidation reactions necessary for the polymerization and cross-linking of the peptidoglycan layer, ultimately leading to bacterial cell lysis and death.[6]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. nhsgrampian.org [nhsgrampian.org]

- 4. selleckchem.com [selleckchem.com]

- 5. himedialabs.com [himedialabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iomcworld.org [iomcworld.org]

- 11. tga.gov.au [tga.gov.au]

- 12. academic.oup.com [academic.oup.com]

- 13. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of teicoplanin on cell number of cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Efficacy of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] It is a complex of several components, with Teicoplanin A2 comprising five closely related structures (A2-1 to A2-5). Teicoplanin A2-3 is one of the major components of this complex. The primary mechanism of action of Teicoplanin is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation, ultimately leading to bacterial cell death.[3]

These application notes provide detailed protocols for a panel of cell-based assays to determine the efficacy of Teicoplanin A2-3 against clinically relevant Gram-positive pathogens. The described assays are essential tools for preclinical drug development, enabling the quantitative assessment of antimicrobial activity and potential cytotoxicity.

Mechanism of Action of Teicoplanin

Teicoplanin targets the bacterial cell wall synthesis pathway, a process crucial for the survival of Gram-positive bacteria. The pathway and the inhibitory action of Teicoplanin are illustrated below.

Key Efficacy Assays

Several cell-based assays are fundamental for evaluating the antimicrobial efficacy of Teicoplanin A2-3. These include:

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

-

Time-Kill Curve Assay: To assess the bactericidal or bacteriostatic activity of the antibiotic over time.

-

Intracellular Efficacy Assay: To evaluate the ability of the antibiotic to kill bacteria that have been internalized by host cells, such as macrophages.

-

Cytotoxicity Assay: To determine the potential toxic effects of the antibiotic on mammalian cells.

The general workflow for these assays is depicted below.

Quantitative Data Summary

The following tables summarize the reported efficacy of Teicoplanin against key Gram-positive pathogens and its cytotoxic effects on various cell lines. Note that the data generally pertains to the Teicoplanin complex, as specific data for the A2-3 component is limited.

Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | Clinical Isolates (China, 2018-2020) | 0.125 - 4 | 0.25 | 1 | [4] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | - | 0.5 | - | [5] |

| Enterococcus faecalis | Clinical Isolates | ≤0.06 - 0.5 | ≤0.06 | 1 | [3] |

| Enterococcus faecalis | 212 strains | - | 0.5 | 1 | [6] |

Table 2: Cytotoxicity of Teicoplanin against Mammalian Cell Lines

| Cell Line | Cell Type | Incubation Time | Concentration for Maximum Proliferation (µg/mL) | Concentration for Toxicity (µg/mL) | Reference(s) |

| CHO | Chinese Hamster Ovary | 24 hours | 1000 | >2000 | [7][8] |

| MCF-7 | Human Breast Adenocarcinoma | 24 hours | 400 | >6000 | [7][8] |

| Jurkat | Human T lymphocyte | 24 hours | 200 | >400 | [7][8] |

| hTERT-HPNE | Human Pancreatic Duct Epithelial | 24-72 hours | Not reported | Cell viability <50% at ≥0.218 mg/mL (72h) | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Teicoplanin A2-3 stock solution (sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or PBS)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Protocol:

-

Preparation of Teicoplanin Dilutions:

-

Prepare a series of twofold dilutions of Teicoplanin A2-3 in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.06 to 128 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Dispense 50 µL of the appropriate Teicoplanin A2-3 dilution into each well of the 96-well microtiter plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Teicoplanin A2-3 that completely inhibits visible growth of the organism as detected by the unaided eye. A microplate reader can be used to measure absorbance at 600 nm to aid in determining the endpoint.

-

Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of Teicoplanin A2-3.

Materials:

-

Teicoplanin A2-3 stock solution

-

CAMHB or other suitable broth

-

Bacterial inoculum suspension

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (35 ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in broth and incubate until it reaches the logarithmic phase of growth.

-

Dilute the culture to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL in pre-warmed broth.

-

-